molecular formula C12H19BrClN3O2S B6223626 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride CAS No. 2763755-49-1

4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride

Cat. No. B6223626
CAS RN: 2763755-49-1
M. Wt: 384.7
InChI Key:
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Description

4-Bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride (4-Br-PBEB) is an organobromine compound that has been studied for its potential applications in various scientific fields. It is a small molecule that has been synthesized in a variety of ways and has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride has been studied for its potential applications in various scientific fields. It has been used as a model compound for the study of the mechanism of action of other organobromine compounds. It has also been used to study the effects of organobromines on the biochemistry and physiology of cells. In addition, 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride has been studied for its potential use in the development of new drugs, particularly for the treatment of cancer.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride is not yet fully understood. However, it is believed to involve the inhibition of a number of enzymes involved in the metabolism of nucleic acids, proteins, and lipids. It is also believed to interfere with the activity of certain cell signaling pathways, which may be responsible for its anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride have been studied in a variety of cell types and organisms. In cells, 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride has been found to inhibit the activity of several enzymes involved in the metabolism of nucleic acids, proteins, and lipids. It has also been found to inhibit the activity of certain cell signaling pathways, including those involved in apoptosis, cell proliferation, and cell migration. In organisms, 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride has been found to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and study. It is also relatively stable, which makes it suitable for long-term storage. Furthermore, it has been studied extensively, which makes it easier to understand its effects. However, 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride also has some limitations. It is a relatively expensive compound, which may limit its use in experiments. In addition, its effects may vary depending on the cell type or organism being studied, which can make it difficult to interpret the results of experiments.

Future Directions

Given the potential applications of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride, there are many future directions that could be explored. For example, further research could be conducted to better understand its mechanism of action, as well as its effects on different cell types and organisms. In addition, further research could be conducted to develop new drugs based on 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride, or to create new derivatives of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride with improved properties. Finally, further research could be conducted to explore the potential applications of 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride in other scientific fields, such as the development of new materials or the study of the effects of organobromines on the environment.

Synthesis Methods

4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride has been synthesized in a variety of ways, including via a reaction between 4-bromobenzene-1-sulfonamide and 2-piperazin-1-yl ethyl chloride. The reaction is conducted in an aqueous medium in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or chromatography. Other methods of synthesis have also been reported, such as the reaction of 4-bromobenzene-1-sulfonamide with 2-piperazin-1-yl ethyl bromide in the presence of a base.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride involves the reaction of 4-bromo-1-nitrobenzene with piperazine to form 4-bromo-N-(piperazin-1-yl)benzene-1-sulfonamide, which is then reduced to 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-bromo-1-nitrobenzene", "piperazine", "sulfuric acid", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-bromo-1-nitrobenzene is reacted with piperazine in the presence of sulfuric acid to form 4-bromo-N-(piperazin-1-yl)benzene-1-sulfonamide.", "Step 2: The product from step 1 is reduced using sodium hydroxide to form 4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide.", "Step 3: Hydrochloric acid is added to the product from step 2 to form the hydrochloride salt of the compound." ] }

CAS RN

2763755-49-1

Product Name

4-bromo-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide hydrochloride

Molecular Formula

C12H19BrClN3O2S

Molecular Weight

384.7

Purity

95

Origin of Product

United States

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